molecular formula C9H12N4O B13155247 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine

Cat. No.: B13155247
M. Wt: 192.22 g/mol
InChI Key: VPMNFJPSQABOIV-UHFFFAOYSA-N
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Description

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine is a chemical compound that belongs to the benzoxadiazole family. This compound is characterized by its unique structure, which includes a benzoxadiazole core substituted with a propan-2-yl group and two amine groups. Benzoxadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of 2,1,3-benzoxadiazole with an appropriate amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while substitution reactions can produce a variety of substituted benzoxadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

4-N-propan-2-yl-2,1,3-benzoxadiazole-4,7-diamine

InChI

InChI=1S/C9H12N4O/c1-5(2)11-7-4-3-6(10)8-9(7)13-14-12-8/h3-5,11H,10H2,1-2H3

InChI Key

VPMNFJPSQABOIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C2=NON=C12)N

Origin of Product

United States

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